molecular formula C11H16O3 B12569444 3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one CAS No. 197795-31-6

3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one

Cat. No.: B12569444
CAS No.: 197795-31-6
M. Wt: 196.24 g/mol
InChI Key: FZRRPTRTJRUVKH-UHFFFAOYSA-N
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Description

3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one can be achieved through various synthetic routes. One common method involves the reaction of furfural with hex-1-en-1-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The double bond in the hexenyl side chain can be reduced to form a saturated alkyl chain.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as bromine (Br2) can be used for substitution reactions.

Major Products

    Oxidation: 3-(Hex-1-en-1-yl)-5-carboxyfuran-2(5H)-one.

    Reduction: 3-(Hexyl)-5-(hydroxymethyl)furan-2(5H)-one.

    Substitution: 3-(Hex-1-en-1-yl)-5-(bromomethyl)furan-2(5H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A precursor in the synthesis of various furan derivatives.

    5-Hydroxymethylfurfural: A related compound with similar functional groups.

    2,5-Dimethylfuran: Another furan derivative with distinct chemical properties.

Properties

CAS No.

197795-31-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-hex-1-enyl-2-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C11H16O3/c1-2-3-4-5-6-9-7-10(8-12)14-11(9)13/h5-7,10,12H,2-4,8H2,1H3

InChI Key

FZRRPTRTJRUVKH-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CC(OC1=O)CO

Origin of Product

United States

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